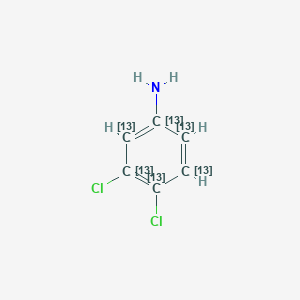

3,4-Dichloroaniline-13C6

Vue d'ensemble

Description

3,4-Dichloroaniline-13C6 is an isotopically labeled compound where all six carbon atoms are replaced with carbon-13 isotopes. This compound is a derivative of 3,4-Dichloroaniline, an organic compound with the formula C6H3Cl2(NH2). It is one of several isomers of dichloroaniline and is used in various scientific research applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Dichloroaniline-13C6 is typically synthesized through the catalytic hydrogenation of 3,4-dichloronitrobenzene-13C6. The reaction is carried out in the presence of a platinum catalyst under a pressure of 1.0 to 3.0 MPa and at a temperature range of 75 to 120 degrees Celsius. This method ensures a high conversion rate and selectivity for this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-selectivity catalytic hydrogenation techniques to ensure the purity and yield of the final product. The use of a platinum catalyst with iron oxide as an inhibitor helps in reducing dechlorination and corrosion during the reaction .

Analyse Des Réactions Chimiques

Oxidative Coupling Reactions

The compound participates in oxidative coupling reactions mediated by quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). These reactions follow radical or electrophilic pathways, with isotopic labeling enabling precise tracking of reaction intermediates . For example:

- Alkenylation : DDQ-mediated coupling with alkenes forms 4-alkenylated pyrazolinones, with 13C labeling confirming regioselectivity .

Kinetic Isotope Effect (KIE) :

The 13C labeling introduces a measurable KIE (e.g., ) in hydrogen-abstraction steps, differentiating radical-based vs. metal-catalyzed pathways .

Environmental Degradation

3,4-Dichloroaniline-13C6 undergoes hydrolysis and microbial degradation in aquatic systems:

- Hydrolysis : Decomposes under acidic conditions to form chlorinated byproducts (e.g., 3,4-dichlorophenol) .

- Microbial Degradation : Pseudomonas spp. metabolize the compound via oxidative dechlorination, confirmed by 13C-labeled intermediates in sediment-water systems .

Degradation Rates :

| Condition | Half-Life (Days) | Byproduct | Source |

|---|---|---|---|

| pH 5.5, 25°C | 14 | 3,4-Dichlorophenol | |

| Aerobic Sediment | 28 | 4-Chloroaniline-13C6 |

Analytical Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for detecting this compound in environmental matrices. Key transitions include:

- Quantitation : m/z 167.97 → 126 (13C6-labeled parent ion) .

- Confirmation : m/z 167.97 → 99 (13C6-labeled fragment) .

Sensitivity :

| Matrix | Limit of Quantification (LOQ) | Source |

|---|---|---|

| Water | 0.5 ng/g | |

| Soil | 5.0 ng/g |

Toxicological and Metabolic Reactions

In biological systems, this compound undergoes N-acetylation and hydroxylation:

- Metabolites : 3,4-Dichloroacetanilide (major) and 5-hydroxy-3,4-dichloroaniline (minor) .

- Toxicity : Disrupts reproductive pathways in aquatic organisms, with 13C tracing confirming bioaccumulation in gonadal tissues .

Reactivity Hazards

The compound is incompatible with:

Applications De Recherche Scientifique

Environmental Analysis

DCA-13C6 serves as an essential internal standard in the analysis of environmental pollutants, particularly in water and soil samples. Its isotopic labeling allows for accurate quantification of 3,4-dichloroaniline concentrations in complex matrices.

Table 1: Environmental Applications of DCA-13C6

Toxicological Studies

DCA-13C6 is crucial for understanding the toxicological effects of dichloroaniline compounds. It is used as a tracer in studies investigating the metabolism and bioaccumulation of toxic substances in various organisms.

Case Study: Metabolic Pathways

A study utilized DCA-13C6 to trace the metabolic pathways of 3,4-dichloroaniline in fish. The results indicated significant biotransformation processes leading to less toxic metabolites, highlighting its role in environmental detoxification mechanisms .

Pharmaceutical Research

In pharmaceutical research, DCA-13C6 is employed as a metabolic probe to study drug metabolism and pharmacokinetics. Its isotopic labeling facilitates the tracking of drug metabolites in biological systems.

Table 2: Pharmaceutical Applications of DCA-13C6

| Research Focus | Application | Outcome |

|---|---|---|

| Drug Metabolism | In vitro assays | Enhanced understanding of metabolic pathways |

| Pharmacokinetics | Animal studies | Accurate measurement of drug absorption rates |

Biomarker Development

DCA-13C6 is used to develop biomarkers for exposure assessment to chlorinated compounds. Its stability and reliability make it suitable for long-term studies on human health impacts due to environmental exposure.

Case Study: Exposure Assessment

In a recent study, DCA-13C6 was utilized as an internal standard to quantify levels of 3,4-dichloroaniline in human urine samples. This method demonstrated high sensitivity and specificity, providing valuable data on human exposure levels to environmental contaminants .

Analytical Chemistry

The compound is extensively used in analytical chemistry for method validation and calibration purposes. Its isotopic nature helps mitigate matrix effects during sample analysis.

Table 3: Analytical Applications of DCA-13C6

Mécanisme D'action

The mechanism of action of 3,4-Dichloroaniline-13C6 involves its interaction with specific molecular targets and pathways. In microbial degradation, the compound is converted to 4,5-dichlorocatechol through the action of dioxygenase, flavin reductase, and aldehyde dehydrogenase enzymes. This pathway is crucial for the bioremediation of environments contaminated with phenylurea herbicides .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,5-Dichloroaniline

Uniqueness

3,4-Dichloroaniline-13C6 is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and environmental analysis. Its high selectivity and purity also make it a preferred choice in various scientific research applications .

Activité Biologique

3,4-Dichloroaniline-13C6 (3,4-DCA-13C6) is a labeled derivative of 3,4-dichloroaniline (3,4-DCA), which has been extensively studied for its biological activity and toxicity. This article summarizes the biological effects of 3,4-DCA, including its impact on aquatic organisms, mechanisms of toxicity, and relevant case studies.

- Chemical Formula : C7H6Cl2N

- Molecular Weight : 177.03 g/mol

- CAS Number : 2731164-01-3

Mechanisms of Toxicity

3,4-DCA is known to interfere with various biological processes due to its structural properties. Its toxicity is attributed to several mechanisms:

- Endocrine Disruption : 3,4-DCA has been shown to disrupt endocrine functions in aquatic species, leading to reproductive and developmental abnormalities.

- Oxidative Stress : The compound can induce oxidative stress in cells, resulting in damage to cellular components and impaired physiological functions.

- Neurotoxicity : As a breakdown product of certain herbicides, it exhibits neurotoxic effects on aquatic organisms.

Case Study 1: Javanese Medaka Embryos

A study investigated the effects of 3,4-DCA on Javanese medaka (Oryzias javanicus) embryos. The results indicated:

- Acute Toxicity : The median lethal concentration (96h-LC50) was determined to be 32.87 mg/L , indicating low acute lethality compared to other species.

- Sublethal Effects : At concentrations as low as 1.25 mg/L , significant reductions in heart rate were observed (120 ± 12.3 beats/min). Higher concentrations led to severe developmental deformities and mortality rates reaching 100% at 5 mg/L by the end of the experiment .

| Concentration (mg/L) | Heart Rate (beats/min) | Survival Rate (%) |

|---|---|---|

| Control | 160 | 100 |

| 1.25 | 120 | 100 |

| 2.5 | 130 | 80 |

| 5 | 110 | 0 |

Case Study 2: Zebrafish Development

In another study focusing on zebrafish (Danio rerio), exposure to 3,4-DCA resulted in:

- Developmental Deformations : Significant deformities were noted at concentrations of ≥0.25 mg/L during an 11-day subchronic test.

- Locomotor Activity Impairment : Impairments were observed at concentrations of ≥0.5 mg/L , highlighting the compound's impact on early life stages .

Comparative Toxicity Data

A comparison of the toxicity levels across different aquatic species illustrates the varying sensitivity to 3,4-DCA:

| Species | LC50 (mg/L) | Observed Effects |

|---|---|---|

| Javanese Medaka | 32.87 | Low sensitivity; heart rate reduction |

| Zebrafish | ≥0.25 | Developmental deformities |

| Adult Fish | Varies | Higher sensitivity to endocrine disruptors |

Propriétés

IUPAC Name |

3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYWXFYBZPNOFX-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514654 | |

| Record name | 3,4-Dichloro(~13~C_6_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89059-40-5 | |

| Record name | 3,4-Dichloro(~13~C_6_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.